4-(1-Aminocyclobutyl)phenol
Description
4-(1-Aminocyclobutyl)phenol is a phenolic compound characterized by a cyclobutane ring substituted with an amino group at the 1-position, attached to the para position of a phenol ring. The strained cyclobutane ring and the amino group confer unique electronic and steric properties, making this compound of interest in pharmaceutical and materials science.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(1-aminocyclobutyl)phenol |
InChI |
InChI=1S/C10H13NO/c11-10(6-1-7-10)8-2-4-9(12)5-3-8/h2-5,12H,1,6-7,11H2 |
InChI Key |
HPTBGWHGKNLUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclobutyl)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-bromophenol with 1-aminocyclobutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminocyclobutyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (KSO3)2NO
Reduction: Sodium borohydride (NaBH4), tin(II) chloride (SnCl2)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, and sulfonated phenols
Scientific Research Applications
4-(1-Aminocyclobutyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1-Aminocyclobutyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression.
Comparison with Similar Compounds
Structural Analogs
4-Cyclobutylphenol (CAS 10292-59-8)
- Structure: Lacks the amino group on the cyclobutane ring.
- Properties: Reduced polarity compared to 4-(1-Aminocyclobutyl)phenol due to the absence of the amino group. This decreases solubility in polar solvents and limits hydrogen-bonding interactions.
- Applications : Primarily used in industrial applications, such as surfactants or polymer precursors, rather than pharmaceuticals .
Alkylphenols (e.g., 4-(1,1,3,3-Tetramethylbutyl)phenol, CAS 140-66-9)
- Structure: Branched alkyl chains instead of the aminocyclobutyl group.
- Properties: Higher hydrophobicity and lower reactivity due to the absence of an amino group. These compounds are often persistent environmental pollutants .
- Applications : Used in detergents and lubricants but regulated due to endocrine-disrupting effects .
1-(Amino(4-fluorophenyl)methyl)cyclobutanol (CAS 1402152-75-3)
- Structure : Features a fluorophenyl group and a hydroxylated cyclobutane ring.
- The hydroxyl group may alter metabolic stability .
Derivatives with Pharmaceutical Relevance
MK-2206 Dihydrochloride
- Structure: Contains a 4-(1-aminocyclobutyl)phenyl moiety as part of a larger heterocyclic system.
- Properties: Acts as a potent alpha-kinase inhibitor, indicating that the aminocyclobutyl group contributes to target binding and selectivity. The dihydrochloride salt form enhances solubility .
Electronic and Optical Properties
While direct data on this compound are lacking, comparisons can be drawn from structurally similar compounds with nonlinear optical (NLO) properties:
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol
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